molecular formula C19H21NO5 B4302844 3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID

3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4302844
M. Wt: 343.4 g/mol
InChI Key: IJOFQDVWHVHWMR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common approach might include:

    Formation of the aromatic core: Starting with 3,4-dimethoxybenzene, a Friedel-Crafts acylation reaction can introduce the 2-methylbenzoyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Its aromatic and aliphatic components could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the 2-methylbenzoyl group.

    3-(2-Methylbenzoyl)amino propanoic acid: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID lies in its combined aromatic and aliphatic structure, which can result in distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12-6-4-5-7-14(12)19(23)20-15(11-18(21)22)13-8-9-16(24-2)17(10-13)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOFQDVWHVHWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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